Ethyl 5-fluoro-2-methylnicotinate
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Overview
Description
Ethyl 5-fluoro-2-methylnicotinate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-methylnicotinic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-fluoro-2-methylnicotinic acid.
Reduction: 5-fluoro-2-methyl-3-hydroxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 5-fluoro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound
Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1196151-57-1 |
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Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
IJHZJCKHCJFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)C |
Origin of Product |
United States |
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